
3-Hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine: is a compound that combines the structural features of naphthalene and pyridine The naphthalene moiety is known for its aromatic properties, while the pyridine ring is a basic heterocycle commonly found in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxynaphthalene-2-carboxylic acid typically involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction . This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide. The resulting product is then purified through recrystallization.
For the synthesis of 4-pyridin-4-ylpyridine, a common method involves the condensation of pyridine-4-carbaldehyde with ammonia or a primary amine under acidic conditions . This reaction forms the pyridine-pyridine linkage, resulting in the desired compound.
Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and distillation, to ensure the high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 3-Hydroxynaphthalene-2-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The hydroxyl group in 3-hydroxynaphthalene-2-carboxylic acid can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Quinones, oxidized naphthalene derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Alkylated or acylated naphthalene derivatives.
科学研究应用
Chemistry: 3-Hydroxynaphthalene-2-carboxylic acid is used as a precursor in the synthesis of azo dyes and pigments . Its derivatives are also employed in the preparation of various organic compounds through substitution and coupling reactions.
Biology: In biological research, 3-hydroxynaphthalene-2-carboxylic acid derivatives have shown potential as antimicrobial agents . Studies have demonstrated their activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. Their ability to inhibit certain enzymes and pathways makes them candidates for drug development .
Industry: In the industrial sector, 3-hydroxynaphthalene-2-carboxylic acid is used in the production of dyes, pigments, and other specialty chemicals . Its derivatives are also utilized in the manufacture of polymers and resins.
作用机制
The mechanism of action of 3-hydroxynaphthalene-2-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or pathways. For example, some derivatives have been shown to inhibit bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis . Additionally, the compound’s ability to form hydrogen bonds and interact with various molecular targets contributes to its biological activity .
相似化合物的比较
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with similar chemical properties but different substitution patterns.
3-Amino-2-naphthoic acid: A derivative with an amino group instead of a hydroxyl group, used in the synthesis of dyes and pigments.
N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides: A series of compounds with alkoxyphenyl substitutions, showing antimicrobial activity.
Uniqueness: 3-Hydroxynaphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which allows for diverse chemical reactions and applications. Its combination with 4-pyridin-4-ylpyridine further enhances its potential in various fields, making it a versatile compound for research and industrial use.
属性
CAS 编号 |
917965-47-0 |
|---|---|
分子式 |
C32H24N2O6 |
分子量 |
532.5 g/mol |
IUPAC 名称 |
3-hydroxynaphthalene-2-carboxylic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/2C11H8O3.C10H8N2/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;1-5-11-6-2-9(1)10-3-7-12-8-4-10/h2*1-6,12H,(H,13,14);1-8H |
InChI 键 |
DUHMCEKCGPOAMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.C1=CN=CC=C1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
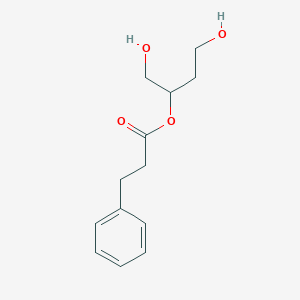
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
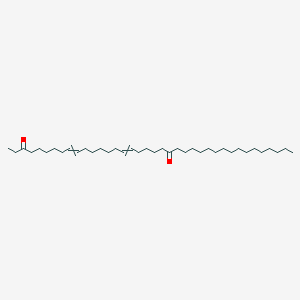
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
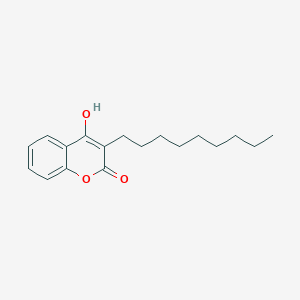
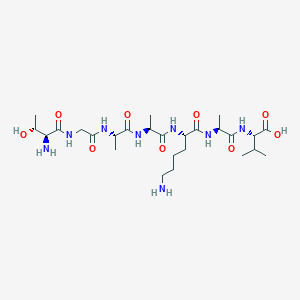

![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
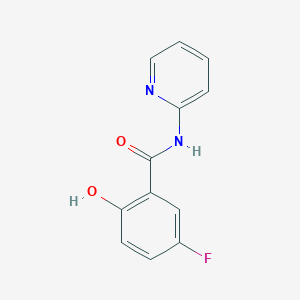
![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)
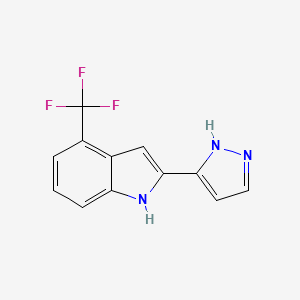
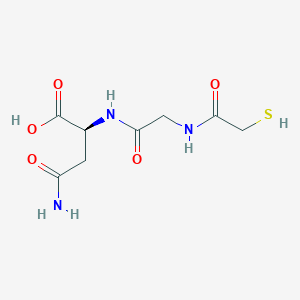
![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)
